molecular formula C13H9BrN4O5 B11532653 2-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-4,6-dinitrophenol

2-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-4,6-dinitrophenol

Cat. No.: B11532653
M. Wt: 381.14 g/mol
InChI Key: HTYOHIRXSGLQQO-VIZOYTHASA-N
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Description

2-[(E)-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazone linkage, a bromophenyl group, and a dinitrophenol moiety, making it a subject of interest in both synthetic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL typically involves the condensation of 4-bromophenylhydrazine with 4,6-dinitrobenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation reaction. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Formation of phenolic oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(E)-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the presence of nitro groups can facilitate electron transfer reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-7-[2-(4-Bromophenyl)hydrazin-1-ylidene]-6-methyl-3-(pyridin-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Shares the hydrazone linkage and bromophenyl group but differs in the triazolo-thiadiazine ring system.

    (E)-2-(4-Bromophenyl)ethenesulfonyl fluoride: Contains a bromophenyl group but differs in the presence of an ethenesulfonyl fluoride moiety.

Uniqueness

2-[(E)-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL is unique due to its combination of a hydrazone linkage, bromophenyl group, and dinitrophenol moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H9BrN4O5

Molecular Weight

381.14 g/mol

IUPAC Name

2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-4,6-dinitrophenol

InChI

InChI=1S/C13H9BrN4O5/c14-9-1-3-10(4-2-9)16-15-7-8-5-11(17(20)21)6-12(13(8)19)18(22)23/h1-7,16,19H/b15-7+

InChI Key

HTYOHIRXSGLQQO-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Br

Canonical SMILES

C1=CC(=CC=C1NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Br

Origin of Product

United States

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